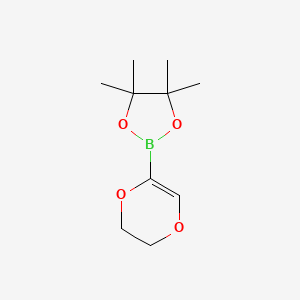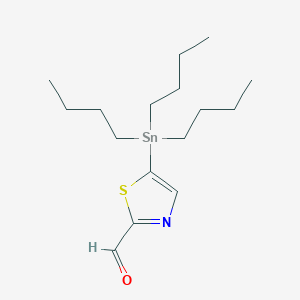
5-(Tributylstannyl)thiazole-2-carbaldehyde
Descripción general
Descripción
“5-(Tributylstannyl)thiazole-2-carbaldehyde” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound. The “tributylstannyl” part refers to a tributyltin group, which is an organotin compound. Organotin compounds are those that contain at least one bond between carbon and tin .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a thiazole ring with a tributyltin group attached at the 5-position and a formyl group (which is what the “carbaldehyde” part refers to) at the 2-position .Chemical Reactions Analysis
As mentioned earlier, organotin compounds are often used in Stille cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
The chemical compound 5-(Tributylstannyl)thiazole-2-carbaldehyde is utilized in various synthetic pathways to create novel thiazole derivatives with potential bioactive properties. For example, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles from substituted thiophene-2-carbaldehydes explores the relationship between structure and physicochemical properties, including solubility and fluorescence. This research contributes to the development of materials with specific optical properties for potential application in fluorescent sensors or organic electronics (Tokárová & Biathová, 2018).
Anticancer and Antimicrobial Applications
Thiazole derivatives synthesized from carbaldehydes, including this compound, have shown promising results in biological activities such as anticancer and antimicrobial effects. Novel thiazole compounds have been synthesized and tested for their bioactivity, demonstrating potential as anticancer and antimicrobial agents. This highlights the compound's role in the development of new therapeutic agents with specific biological activities (Lozynskyi et al., 2016).
Chemical Sensors
This compound derivatives have also been explored for their application as chemical sensors. For instance, certain thiazole derivatives synthesized from this compound can act as fluorescent sensors for metal ions, demonstrating the versatility of thiazole derivatives in chemical sensing applications. Such sensors can be used for detecting specific ions in environmental or biological samples, showcasing the compound's applicability in analytical chemistry (Zhang et al., 2016).
Antioxidant Properties
Research into the antioxidant properties of thiazole derivatives indicates that compounds synthesized from this compound may exhibit significant antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress, a factor in many chronic diseases and aging. Such studies contribute to the understanding of how thiazole derivatives can be applied in health science and pharmaceuticals to combat oxidative stress-related conditions (Nikhila et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5-tributylstannyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZCOGNDYJLLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)

![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)

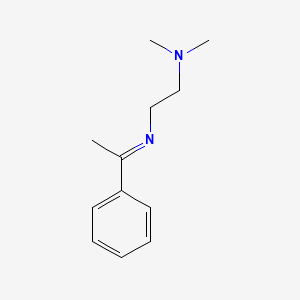

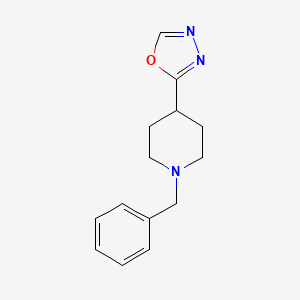
![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)
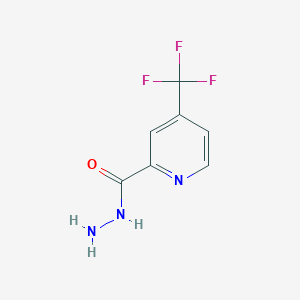
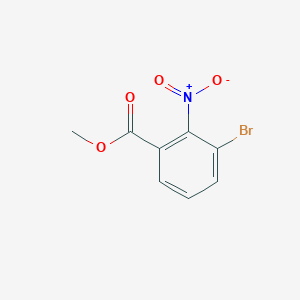
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)
